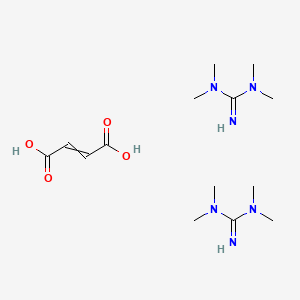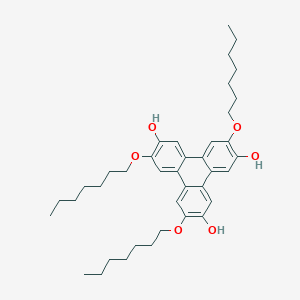
But-2-enedioic acid;1,1,3,3-tetramethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;1,1,3,3-tetramethylguanidine is an organic compound that combines the properties of both but-2-enedioic acid and 1,1,3,3-tetramethylguanidine. But-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid with the formula C4H4O4. It is a white crystalline compound that is soluble in water. 1,1,3,3-tetramethylguanidine is a strong base with the formula C5H13N3, commonly used in organic synthesis.
Preparation Methods
The synthesis of but-2-enedioic acid;1,1,3,3-tetramethylguanidine typically involves the reaction of but-2-enedioic acid with 1,1,3,3-tetramethylguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
But-2-enedioic acid;1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carbon dioxide and water.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of butane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
But-2-enedioic acid;1,1,3,3-tetramethylguanidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as an anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;1,1,3,3-tetramethylguanidine involves its interaction with specific molecular targets. The guanidine group acts as a strong base, facilitating proton transfer reactions and stabilizing transition states in various chemical processes. The compound can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
But-2-enedioic acid;1,1,3,3-tetramethylguanidine can be compared with other similar compounds such as:
Dimethylurea: A compound with similar basic properties but different reactivity and applications.
Noxytiolin: Another guanidine derivative with distinct biological activities.
Metformin: A widely used pharmaceutical compound with a guanidine structure, known for its antidiabetic properties.
Buformin: Similar to metformin, used in the treatment of diabetes.
Allantoic acid: A related compound with different chemical properties and uses.
Each of these compounds has unique characteristics that differentiate them from this compound, highlighting its specific applications and reactivity.
Properties
CAS No. |
919537-12-5 |
|---|---|
Molecular Formula |
C14H30N6O4 |
Molecular Weight |
346.43 g/mol |
IUPAC Name |
but-2-enedioic acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/2C5H13N3.C4H4O4/c2*1-7(2)5(6)8(3)4;5-3(6)1-2-4(7)8/h2*6H,1-4H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
IPYQCPZAEHVXDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)




![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)
![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)

